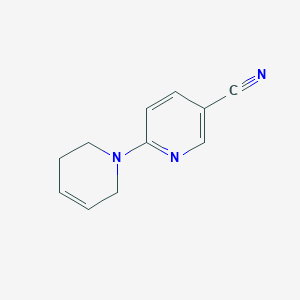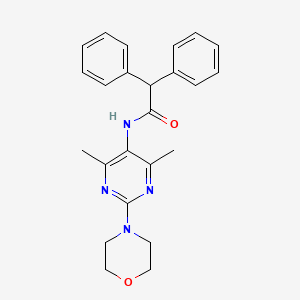
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide, also known as DMAPT, is a synthetic organic compound that has garnered attention in scientific research due to its potential therapeutic properties. DMAPT belongs to the class of compounds known as arylacetamides, which have been shown to possess anti-cancer, anti-inflammatory, and anti-angiogenic properties.
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Agents
- Research has shown that derivatives of morpholinopyrimidin, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, exhibit significant antifungal activity against Candida and Aspergillus species. Improvements in the molecular structure have enhanced plasmatic stability while maintaining antifungal efficacy, demonstrating potential for therapeutic applications against fungal infections (Bardiot et al., 2015).
- Another study synthesized novel compounds within the same family, demonstrating potent antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. These compounds could serve as a basis for developing new antibiotics (Desai et al., 2012).
- Synthesis of pyrimidine-triazole derivatives from morpholin-3-one molecules indicated antimicrobial activity against selected bacterial and fungal strains, suggesting their potential use in creating antimicrobial agents (Majithiya & Bheshdadia, 2022).
Synthetic Methodologies for Therapeutic Compounds
- The development of morpholine derivatives as intermediates for inhibitors of tumor necrosis factor alpha and nitric oxide suggests a pathway for creating anti-inflammatory or immunomodulatory drugs (Lei et al., 2017).
- In addition, compounds synthesized from diphenhydramine derivatives have demonstrated acute and chronic anti-inflammatory activities, indicating their potential as the basis for new anti-inflammatory medications (Ahmadi et al., 2012).
Propiedades
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-22(18(2)26-24(25-17)28-13-15-30-16-14-28)27-23(29)21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,13-16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOULCFGWXNOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

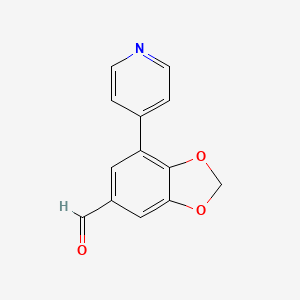
![2-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)ethanesulfonamide](/img/structure/B2534842.png)
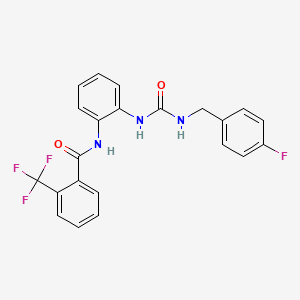
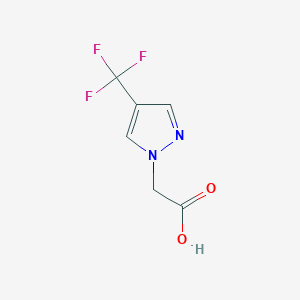
![1-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2534847.png)
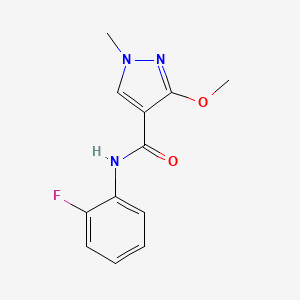
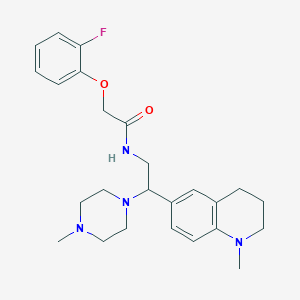
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2534853.png)
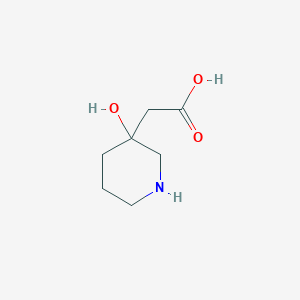
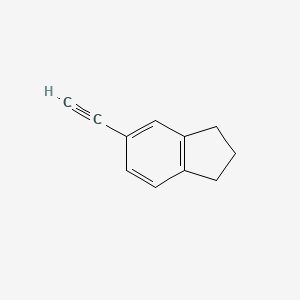
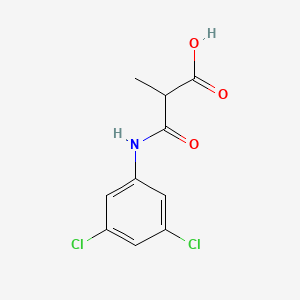
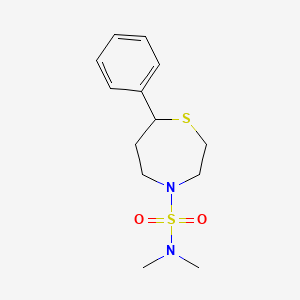
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2534860.png)
